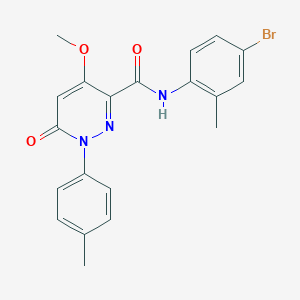

Ethyl 3-(5-nitrothiophene-2-carboxamido)benzofuran-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions that include nitration, bromination, condensation, and Mannich reactions, among others. These processes typically utilize raw materials such as 1,4-benzoquinone and ethyl 3-(methylamino)-2-butenoate, achieving overall yields that vary depending on the specific reactions and conditions employed (Gui-Jie, 2011).

Molecular Structure Analysis

Molecular structure analysis often relies on techniques like single-crystal X-ray diffraction, which provides detailed insights into the crystalline structure of compounds. Such analyses reveal the arrangements of atoms within the molecule, the presence of hydrogen bonds, and other intermolecular interactions that can influence the compound's physical and chemical properties (Yeong et al., 2018).

Chemical Reactions and Properties

Compounds like Ethyl 3-(5-nitrothiophene-2-carboxamido)benzofuran-2-carboxylate can undergo a variety of chemical reactions, including decyclization when reacted with secondary amines, leading to different products depending on the reactants and conditions (Vasileva et al., 2018). These reactions are crucial for further modifications and applications of the compound.

Physical Properties Analysis

The physical properties of a compound, including its crystalline structure, are significantly influenced by its molecular arrangement and the presence of specific functional groups. For instance, the crystal packing and hydrogen bonding within a compound can be analyzed through single-crystal X-ray diffraction studies, providing insights into its stability, solubility, and reactivity (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of such compounds are determined by their functional groups and molecular structure. For example, the presence of nitro groups and their position within the thiophene ring can influence the compound's reactivity, making it susceptible to specific reactions like nitro reduction or functional group transformations (Threadgill et al., 1991).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- A range of 2- and 3-nitrothiophene-5-carboxamides has been synthesized, with applications as radiosensitizers of hypoxic mammalian cells and selective bioreductively activated cytotoxins. Some compounds showed radiosensitization in vivo, although systemic toxicity limited higher dosing (Threadgill et al., 1991).

- The synthesis of ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate via a Gewald reaction led to various fused and polyfunctional substituted thiophenes, which demonstrated promising antimicrobial activities (Abu‐Hashem et al., 2011).

- Ethyl 2-amino-5-ethylthiophene-3-carboxylate reacted with benzoylisothiocyanate to yield thieno[2,3-d]pyrimidines with inhibitory activities against plant growth, offering potential as herbicides (Wang et al., 2010).

- Benzofuran and benzo[d]isothiazole derivatives were designed, synthesized, and evaluated for Mycobacterium tuberculosis DNA GyrB inhibition, showcasing the compound's utility in addressing antimicrobial resistance (Reddy et al., 2014).

Chemical Synthesis and Applications

- Ethyl 3-(2-nitrophenylsulfonyl)propenoate synthesis led to a novel pyrrole-annulated heterocyclic system, highlighting the compound's versatility in generating complex organic structures (Santo et al., 1998).

- Ethyl 4-dimethylaminomethyl-5-hydroxy-1-methyl-6-nitro-2-phenylthiomethylindole-3-carboxylate was synthesized, demonstrating the compound's potential for creating complex molecules with specific functionalities (Gui-Jie, 2011).

Electrochemical and Electrochromic Properties

- The introduction of different acceptor groups and copolymerization affected the electrochemical and electrochromic properties of poly(3,4-ethylenedioxythiophene), showing significant potential for applications in electronic devices (Hu et al., 2013).

Zukünftige Richtungen

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that Ethyl 3-(5-nitrothiophene-2-carboxamido)benzofuran-2-carboxylate and similar compounds may have potential applications in the development of new drugs and therapies.

Wirkmechanismus

Target of Action

Ethyl 3-(5-nitrothiophene-2-carboxamido)benzofuran-2-carboxylate is a complex compound that belongs to the class of thiourea derivatives . Thiophene-based analogs have been recognized as a potential class of biologically active compounds . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

It has been shown to inhibit the growth of viruses and regulate the inflammatory response . This suggests that it may interact with its targets to modulate these biological processes.

Biochemical Pathways

The compound’s ability to regulate the inflammatory response suggests that it may affect the regulatory pathways involved in inflammation . .

Result of Action

Ethyl 3-(5-nitrothiophene-2-carboxamido)benzofuran-2-carboxylate has been shown to reduce epidermal growth factor levels, which may be beneficial for skin conditions such as psoriasis . This suggests that the compound’s action at the molecular and cellular level could result in changes in the levels of certain growth factors.

Eigenschaften

IUPAC Name |

ethyl 3-[(5-nitrothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6S/c1-2-23-16(20)14-13(9-5-3-4-6-10(9)24-14)17-15(19)11-7-8-12(25-11)18(21)22/h3-8H,2H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCUHYRQMNPOBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(5-nitrothiophene-2-carboxamido)benzofuran-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2495959.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2495960.png)

![1-(2-fluoro-6-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2495961.png)